N-[1-(5-methylthiophen-3-yl)propyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide
Description
N-[1-(5-methylthiophen-3-yl)propyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide is a complex organic compound that features a combination of thiophene, triazole, and piperazine moieties
Properties
IUPAC Name |
N-[1-(5-methylthiophen-3-yl)propyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6OS/c1-4-14(13-9-12(2)24-10-13)18-16(23)22-7-5-21(6-8-22)15-19-17-11-20(15)3/h9-11,14H,4-8H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUVLWPQJMQSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CSC(=C1)C)NC(=O)N2CCN(CC2)C3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methylthiophen-3-yl)propyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Thiophene Moiety: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Synthesis of the Triazole Ring: The triazole ring is often formed through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Formation of the Piperazine Ring: Piperazine can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Final Coupling Reaction: The final step involves coupling the thiophene, triazole, and piperazine moieties under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, given its ability to interact with different biomolecules.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-[1-(5-methylthiophen-3-yl)propyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The triazole ring is known for its ability to bind to metal ions, which could be a part of its mechanism in biological systems. The piperazine ring can interact with various neurotransmitter receptors, potentially influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-methylthiophen-3-yl)ethyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide: Similar structure but with an ethyl chain instead of a propyl chain.
N-[1-(5-methylthiophen-3-yl)propyl]-4-(4-ethyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide: Similar structure but with an ethyl group on the triazole ring.
N-[1-(5-methylthiophen-3-yl)propyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
The uniqueness of N-[1-(5-methylthiophen-3-yl)propyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties not found in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
